

# Structure-Activity Relationship of DORA-42: A Technical Guide

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## Compound of Interest

Compound Name: DORA 42

Cat. No.: B1670887

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This guide provides an in-depth analysis of the structure-activity relationship (SAR) of DORA-42, a potent dual orexin receptor antagonist (DORA). The information presented herein is compiled from key studies in the field, offering a comprehensive resource for professionals engaged in the research and development of novel therapeutics targeting the orexin system for the treatment of insomnia and other sleep-wake disorders.

## Introduction to DORA-42 and the Orexin System

The orexin system, comprising two G protein-coupled receptors (GPCRs), orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), and their endogenous peptide ligands, orexin-A and orexin-B, is a critical regulator of wakefulness. Antagonism of both OX1R and OX2R has emerged as a promising therapeutic strategy for the treatment of insomnia. DORA-42 is a representative compound from a series of diazepane amide-based DORAs that have demonstrated significant potency and in vivo efficacy in preclinical models.<sup>[1]</sup> This guide will dissect the chemical modifications that modulate the potency and pharmacokinetic properties of this class of compounds, with a focus on the data leading to the development of DORA-42 and its analogs.

## Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR for a series of diazepane amide DORAs, including key structural modifications and their impact on binding affinity at OX1R and OX2R, as well as functional antagonism. The data is extracted from the seminal work by Roecker and colleagues.<sup>[1]</sup>

Compound	R	R'	OX1 Ki (nM)	OX2 Ki (nM)	OX1 FLIPR IC50 (nM)	OX2 FLIPR IC50 (nM)
DORA 2	H	H	0.5	0.6	1.2	1.5
DORA-42 (analog)	F	H	0.8	0.7	1.5	1.8
Analog 3	Cl	H	1.1	0.9	2.0	2.2
Analog 4	Me	H	2.5	1.8	4.5	3.9
Analog 5	H	F	0.6	0.5	1.3	1.6
Analog 6	H	Cl	0.9	0.8	1.8	2.0

Note: The compound referred to as "DORA-42" in the prompt is presented here as a key analog within the series described in the primary literature source. The data represents a subset of the published information to highlight key SAR trends.

## Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation of SAR data and for the design of future studies.

### Orexin Receptor Binding Assay

The binding affinity of the compounds to OX1R and OX2R was determined using a radioligand binding assay with membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human orexin 1 or orexin 2 receptors.

- Membrane Preparation: CHO cell membranes expressing either hOX1R or hOX2R were suspended in an assay buffer (25 mM HEPES, 2.5 mM MgCl<sub>2</sub>, 2.5 mM CaCl<sub>2</sub>, 0.5 mM

EDTA, and 0.025% Bacitracin, pH 7.4).

- Radioligand: [ $^{125}$ I]Orexin-A was used as the radioligand.
- Assay Procedure: The assay was performed in a 96-well plate in a final volume of 200  $\mu$ L. Test compounds at various concentrations were incubated with the cell membranes and the radioligand for 60 minutes at 25°C.
- Termination and Detection: The binding reaction was terminated by rapid filtration through Whatman GF/B filters, followed by washing with cold assay buffer. The radioactivity retained on the filters was quantified using a liquid scintillation counter.
- Data Analysis: Non-specific binding was determined in the presence of a high concentration of an unlabeled orexin receptor antagonist (e.g., 1  $\mu$ M SB-334867). The  $K_i$  values were calculated from the  $IC_{50}$  values using the Cheng-Prusoff equation.

## Functional Antagonism Assay (FLIPR)

The functional antagonist activity of the compounds was assessed using a Fluorometric Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium concentration ( $[Ca^{2+}]_i$ ) in response to receptor activation.

- Cell Line: CHO cells stably expressing either hOX1R or hOX2R were used.
- Calcium Indicator: Cells were loaded with a calcium-sensitive dye, such as Fluo-4 AM.
- Assay Procedure: The assay was conducted in a 384-well plate. The test compounds were pre-incubated with the cells before the addition of the agonist (orexin-A).
- Measurement: The FLIPR instrument was used to monitor the fluorescence changes, which correspond to the changes in  $[Ca^{2+}]_i$ , upon agonist stimulation.
- Data Analysis: The  $IC_{50}$  values were determined by measuring the concentration-dependent inhibition of the orexin-A-induced calcium mobilization by the antagonist.

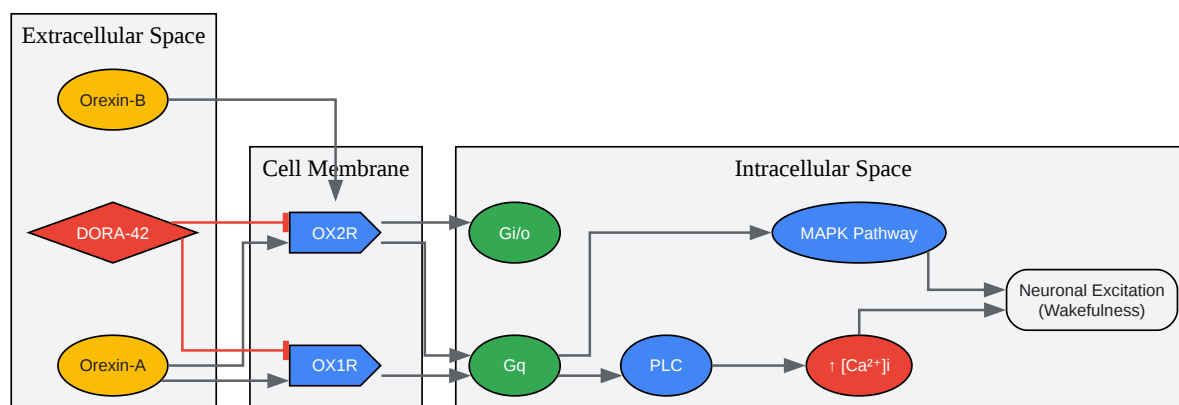
## In Vivo Rat Sleep Efficacy Model

The sleep-promoting effects of the DORA compounds were evaluated in a rat sleep model.

- **Animals:** Male Sprague-Dawley rats were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
- **Acclimation:** The animals were allowed to recover from surgery and were acclimated to the recording chambers and procedures.
- **Drug Administration:** Compounds were formulated in a suitable vehicle (e.g., 20% Vitamin E TPGS) and administered orally (p.o.) at the beginning of the dark (active) phase for the rats.
- **Data Acquisition:** EEG and EMG data were continuously recorded for a defined period (e.g., 8 hours) post-dosing.
- **Sleep Scoring:** The recorded data was scored into stages of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
- **Data Analysis:** The primary endpoints were the changes in the total time spent in each sleep/wake state compared to the vehicle-treated control group.

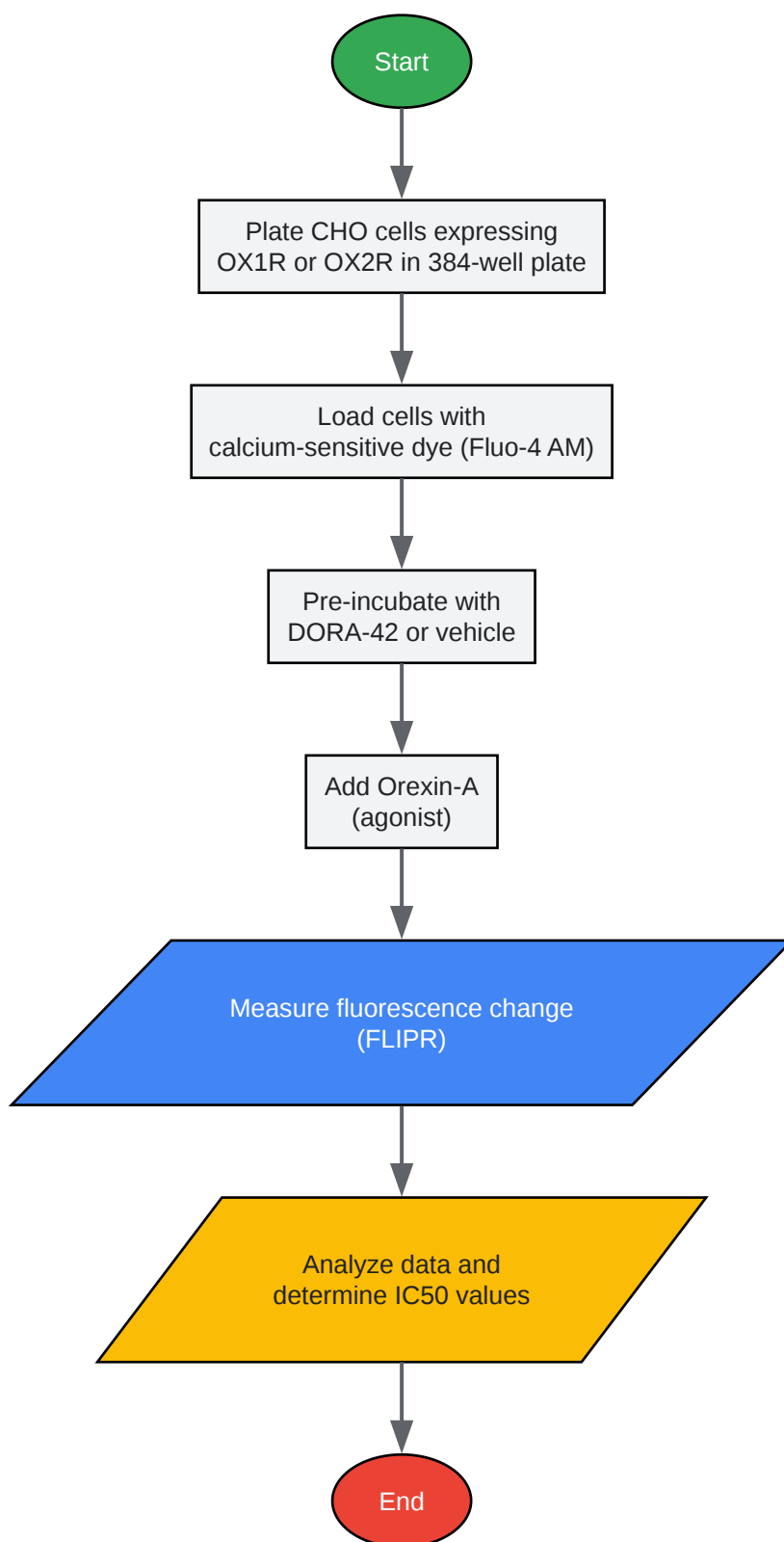
## Visualizations

The following diagrams illustrate the orexin signaling pathway and a typical experimental workflow.



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Caption: Orexin signaling pathway and the mechanism of action of DORA-42.



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## References

- 1. daneshyari.com [daneshyari.com]
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